molecular formula C19H16N4 B3069762 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline CAS No. 1998160-90-9

4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline

Cat. No.: B3069762
CAS No.: 1998160-90-9
M. Wt: 300.4 g/mol
InChI Key: VKSGBNJGARSEDW-UHFFFAOYSA-N
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Description

4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline is a chemical compound with the molecular formula C₁₉H₁₆N₄ and a molecular weight of 300.36 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The structure of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline consists of a benzimidazole core with two aniline groups attached at the 4 and 7 positions.

Preparation Methods

The synthesis of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline can be achieved through several methods. One common approach involves the reaction of 4,7-dibromo-1H-benzimidazole with aniline in the presence of a palladium catalyst under Suzuki coupling conditions . This method typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis and the use of more efficient catalysts may be employed to enhance production efficiency.

Chemical Reactions Analysis

4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The aniline groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like nitronium tetrafluoroborate or bromine, leading to nitrated or brominated products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline can be compared with other similar compounds, such as:

The uniqueness of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline lies in its specific structural features and the versatility of its applications across various fields.

Properties

IUPAC Name

4-[7-(4-aminophenyl)-3H-benzimidazol-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c20-14-5-1-12(2-6-14)16-9-10-17(19-18(16)22-11-23-19)13-3-7-15(21)8-4-13/h1-11H,20-21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSGBNJGARSEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C(C=C2)C4=CC=C(C=C4)N)N=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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